Mesyl Salvinorin B

描述

Mesyl Salvinorin B is a potent and selective kappa opioid receptor (KOP-r) agonist . It is known to prevent the Alcohol Deprivation Effect (ADE) in mice and reduces alcohol intake and preference in Chronic Escalation Drinking (CED) mice .

Synthesis Analysis

Mesyl Salvinorin B was synthesized from Salvinorin A as described in previous research .Molecular Structure Analysis

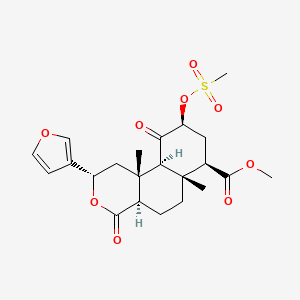

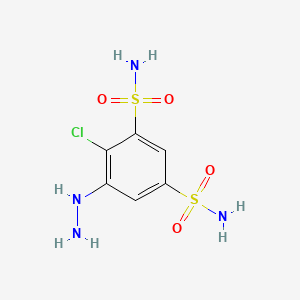

The molecular formula of Mesyl Salvinorin B is C22H28O9S . It has a mesylate substitution at the C-2 position on its scaffold .Chemical Reactions Analysis

Mesyl Salvinorin B has been shown to act as a G-biased full agonist of the KOP-r and induce both β-arrestin 2 recruitment and G-protein .Physical And Chemical Properties Analysis

The exact mass of Mesyl Salvinorin B is 468.15 and its molecular weight is 468.510 . The elemental analysis shows that it contains Carbon (56.40%), Hydrogen (6.02%), Oxygen (30.73%), and Sulfur (6.84%) .科学研究应用

Kappa Opioid Receptor Agonist and Anti-Cocaine Effects

Mesyl Salvinorin B (Mesyl Sal B), a kappa opioid receptor (KOPr) agonist and an analogue of Salvinorin A, has been studied for its potential in treating cocaine addiction. It attenuates cocaine-induced hyperactivity and sensitization in rats, with fewer side effects compared to Salvinorin A. Mesyl Sal B does not significantly affect sucrose self-administration, indicating its selective action on cocaine addiction behaviors without general reward suppression (Kivell et al., 2018).

Alcoholism Treatment

Research indicates that Mesyl Sal B, in combination with naltrexone (a mu-opioid receptor antagonist), significantly reduces alcohol intake in mice. This combination was effective in reducing alcohol consumption at lower doses than when each drug was used individually. This suggests a potential therapeutic application of Mesyl Sal B for alcoholism treatment (Zhou et al., 2017).

Anti-Addiction Effects and Reduced Side Effects

Mesyl Sal B is also being explored for its anti-addiction effects, specifically in reducing cocaine-seeking behavior in rats. Importantly, studies have shown that it exhibits fewer aversive and anxiogenic effects compared to traditional KOPr agonists, making it a more appealing candidate for pharmacotherapy development in treating addiction (Culverhouse, 2016).

Treatment of Alcohol Relapse

Further studies on Mesyl Sal B have shown its potential in preventing alcohol relapse. In a mouse model, it effectively mitigated the alcohol deprivation effect, a phenomenon representing alcohol relapse, especially when used in combination with naltrexone. This indicates its potential utility in relapse prevention in alcoholism (Zhou et al., 2018).

Learning and Memory Effects

Investigations into the effects of Mesyl Sal B on learning and memory revealed no significant impairments in recognition memory in rats. This is notable as some KOPr agonists can negatively affect memory, suggesting that Mesyl Sal B might offer therapeutic benefits without compromising cognitive functions (Welsh, 2017).

Pain Treatment Applications

Mesyl Sal B has been evaluated for its analgesic properties. Although it exhibits weaker analgesic effects compared to Sal A, it is not associated with sedative effects, making it a potential target for pain treatment research. Its longer duration of action compared to Sal A suggests a better pharmacokinetic profile, which is advantageous for clinical applications (Kumar, 2014)

属性

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-methylsulfonyloxy-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQCLBRBPPZECE-VOVNARLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mesyl Salvinorin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)

![2,2'-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole]](/img/structure/B1676254.png)

![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)